molecular formula C8H7NO3S B3151384 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 7117-28-4

1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B3151384
CAS RN: 7117-28-4
M. Wt: 197.21 g/mol
InChI Key: SVNSPVBUFSWFTG-UHFFFAOYSA-N
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Description

1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 2,1-benzothiazine . This compound has been used in the synthesis of new 2,1-benzothiazine derivatives .


Synthesis Analysis

The synthesis of 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This process results in the formation of new heteroaryl ethylidenes .


Molecular Structure Analysis

The molecular structure of 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is complex and involves several key components. The compound is a derivative of 2,1-benzothiazine and contains a benzo[c][1,2]thiazine core .


Chemical Reactions Analysis

The chemical reactions involving 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide are complex and involve multiple steps. One notable reaction is the three-component cyclization reaction of benzo[c][1,2]dithiol-3-ones based on S–S bond cleavage .

Scientific Research Applications

Photocatalysis and Synthesis of 3-Substituted Isoindolinones

1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide has been explored for its photocatalytic properties. Researchers have developed a regionally selective visible-light-mediated deazolene insertion of this compound to obtain 3-substituted isoindolinones. These isoindolinones serve as important structural motifs found in various biologically active molecules and natural products .

The transition from nickel-catalyzed reactions (resulting in C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photochemical reactions led to distinct reactivity. Photocatalytic deazolene followed by nitrogen-mediated hydrogen atom transfer exclusively yields 3-substituted isoindolinones. This process is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide. Practical applications have been highlighted through gram-scale synthesis and post-synthetic amidation .

MAO Inhibition and Neurological Research

While not directly related to the compound itself, derivatives of 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide have been investigated for their potential as monoamine oxidase (MAO) inhibitors. Clorgyline and deprenyl, both irreversible MAO inhibitors, have been used to block MAO A and MAO B activity. These studies contribute to our understanding of neurological disorders and the role of MAO enzymes in neurotransmitter metabolism .

Fluorescent Ultrathin Covalent Triazine Frameworks

In a different context, electron-deficient monomers derived from 1H-benzo[c][1,2,5]thiadiazole-4,7-diyl have been incorporated into 2D frameworks. Specifically, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed. These nanosheets exhibit unique fluorescence properties and hold promise for applications in sensing, imaging, and optoelectronics .

properties

IUPAC Name

2,2-dioxo-1H-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-8-5-13(11,12)9-7-4-2-1-3-6(7)8/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNSPVBUFSWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2NS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7117-28-4
Record name 3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Reactant of Route 6
1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

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